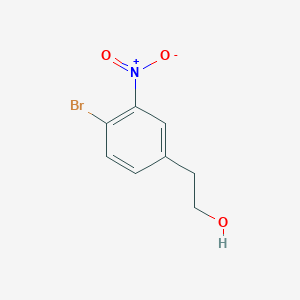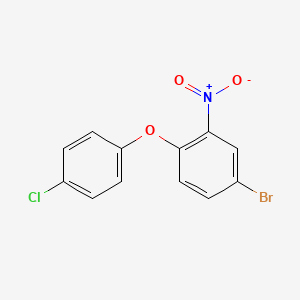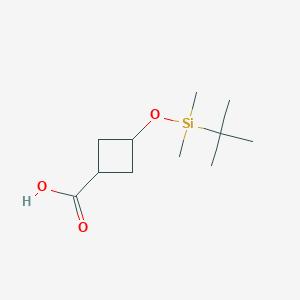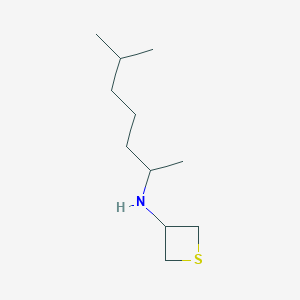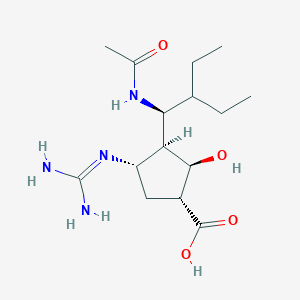
4-(2-Fluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-Fluoroethoxy)benzamide typically involves a one-step reaction that yields high radiochemical purity and specific activity. One common method involves the radiofluorination of a precursor compound, resulting in the formation of this compound with a radiochemical yield of approximately 53 ± 14% . The overall synthesis time is around 54 ± 7 minutes . This method is efficient and reliable, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
4-(2-Fluoroethoxy)benzamide undergoes various chemical reactions, including:
Condensation Reactions: It can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.
Substitution Reactions: The compound can be modified through substitution reactions to introduce different functional groups, enhancing its properties for specific applications.
Common reagents used in these reactions include carboxylic acids, amines, and Lewis acids. The major products formed from these reactions are typically benzamide derivatives with varying functional groups.
Scientific Research Applications
4-(2-Fluoroethoxy)benzamide has a wide range of scientific research applications:
Medicine: One of the most notable applications is in PET imaging, where it serves as a probe for detecting melanoma and other types of tumors. Its high binding affinity and specificity make it an effective tool for early diagnosis and monitoring of cancer progression.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethoxy)benzamide involves its binding to specific molecular targets, such as melanin in melanoma cells . This binding facilitates the visualization of tumors in PET imaging. The compound’s high binding affinity and rapid uptake in tumor cells make it an effective imaging probe. The molecular pathways involved include the interaction with cellular receptors and subsequent internalization, allowing for precise imaging of tumor sites .
Comparison with Similar Compounds
4-(2-Fluoroethoxy)benzamide can be compared with other fluorine-containing benzamide analogs, such as:
N-(2-diethylaminoethyl) 4-[18F]Fluoroethoxy benzamide (4-[18F]FEBZA): This compound is also used in PET imaging for targeting melanoma.
2-(4-(2-[18F]fluoroethoxy)benzamido)acetate ([18F]FEBA): Another PET imaging agent with similar applications but different structural properties.
The uniqueness of this compound lies in its high radiochemical yield, specific activity, and rapid synthesis time, making it a preferred choice for PET imaging applications .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-(2-fluoroethoxy)benzamide |
InChI |
InChI=1S/C9H10FNO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI Key |
YRHKHLAGUCBUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)
